molecular formula C5H5BN2O4 B2962110 2-Carboxypyrimidine-5-boronic acid CAS No. 1814939-13-3

2-Carboxypyrimidine-5-boronic acid

Cat. No.: B2962110
CAS No.: 1814939-13-3
M. Wt: 167.92
InChI Key: LVFZDVKAXITDBK-UHFFFAOYSA-N
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Description

2-Carboxypyrimidine-5-boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

The mode of action of 2-Carboxypyrimidine-5-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are known to be exceptionally mild and functional group tolerant , suggesting that they can be effectively carried out in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxypyrimidine-5-boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 2-Bromo-5-pyridylboronic acid

Comparison: 2-Carboxypyrimidine-5-boronic acid is unique due to its pyrimidine ring structure, which imparts distinct chemical properties compared to other boronic acids.

Properties

IUPAC Name

5-boronopyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFZDVKAXITDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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